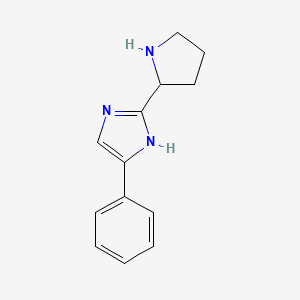

5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

5-phenyl-2-pyrrolidin-2-yl-1H-imidazole |

InChI |

InChI=1S/C13H15N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16) |

InChI Key |

VDUOVBVLPCYKNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway of 5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole: A Technical Guide

Executive Summary & Strategic Importance

The compound 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a critical monomeric building block in modern medicinal chemistry, most notably serving as the core scaffold for Hepatitis C virus (HCV) NS5A inhibitors such as Daclatasvir and Ledipasvir[1][2]. The biphenyl-imidazole-pyrrolidine architecture is essential for achieving the near-planar, linear conformation required for pan-genotypic antiviral activity[2].

This technical whitepaper details the robust, three-step synthetic pathway required to construct this scaffold. By analyzing both traditional batch methodologies and next-generation continuous flow strategies, this guide provides a self-validating framework for researchers to optimize yield, purity, and scalability.

Mechanistic Rationale & Pathway Design

The construction of the 2-(pyrrolidin-2-yl)-1H-imidazole core relies on a highly efficient sequence that couples an amino acid derivative with an

-

O-Alkylation (Esterification): The pathway initiates with the nucleophilic displacement of the bromide on 2-bromoacetophenone (phenacyl bromide) by the carboxylate of N-Boc-L-proline. The use of a non-nucleophilic base is critical here to scavenge the hydrobromic acid byproduct, preventing the premature acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group[1].

-

Davidson-Type Cyclization: The resulting

-acyloxy ketone is subjected to a massive excess of ammonium acetate (NH₄OAc). This reagent is dual-purpose: it acts as the nitrogen source (ammonia) for imine formation and provides a mild acid catalyst (acetic acid) to facilitate the subsequent dehydration steps[1][2]. -

Deprotection: The final step involves the acidic cleavage of the Boc group to reveal the free secondary amine of the pyrrolidine ring, preparing the molecule for downstream amide coupling (e.g., with Moc-L-valine)[2].

Workflow Visualization

Figure 1: Three-step synthetic workflow for 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole.

Quantitative Data: Batch vs. Continuous Flow Optimization

Recent advancements in process chemistry have transitioned this synthesis from traditional batch reactors to continuous flow systems. Flow chemistry allows for extreme superheating and precise residence times, drastically altering the quantitative parameters of the reaction[1].

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Causality / Advantage |

| O-Alkylation Temp | 25 °C – 60 °C | 60 °C (PFA tubing) | Flow allows precise thermal control, preventing degradation. |

| O-Alkylation Time | 2 – 4 hours | ~28.5 minutes | High mass transfer in flow accelerates kinetics. |

| Cyclization Temp | 110 °C (Reflux) | 160 °C (17 bar pressure) | Pressurized flow allows superheating above solvent boiling point. |

| Cyclization Time | 4.5 – 12 hours | 4.5 minutes | Superheating exponentially increases the cyclization rate. |

| NH₄OAc Equivalents | 10 – 20 equiv | 14.6 equiv | Excess ammonia is required to drive the equilibrium forward. |

| Overall Yield | ~70 - 80% | > 90% | Rapid quenching in flow minimizes side-product formation. |

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) and mechanistic rationales to ensure experimental trustworthiness.

Protocol A: Synthesis of -Acyloxy Ketone Intermediate

Objective: Couple N-Boc-L-proline with phenacyl bromide via nucleophilic substitution.

-

Reaction Setup: Dissolve N-Boc-L-proline (1.05 equiv) in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (Et₃N, 1.1 equiv) dropwise.

-

Causality: Et₃N deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. It also acts as an acid scavenger for the HBr generated, which is critical to prevent the premature acidic cleavage of the acid-sensitive Boc group[1].

-

-

Alkylation: Add 2-bromoacetophenone (1.0 equiv) portion-wise. Stir the mixture at 60 °C for 2–4 hours.

-

Self-Validation (IPC): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The reaction is complete when the strongly UV-active phenacyl bromide spot (

) disappears, replaced by a new UV-active product spot ( -

Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. The aqueous wash selectively removes Et₃N·HBr salts and unreacted proline. Dry the organic layer over Na₂SO₄ and concentrate to yield the intermediate as a viscous oil.

Protocol B: Ammonium Acetate-Mediated Cyclization

Objective: Construct the 1H-imidazole ring via a Davidson-type condensation.

-

Reaction Setup: Dissolve the

-acyloxy ketone intermediate in toluene. -

Reagent Addition: Add an excess of ammonium acetate (NH₄OAc, 10–15 equiv).

-

Cyclization: Heat the mixture to reflux (~110 °C) using a Dean-Stark apparatus for 6–12 hours.

-

Causality: The formation of the imidazole ring releases two equivalents of water. By using a Dean-Stark trap, water is continuously removed azeotropically. According to Le Chatelier's principle, this physical removal of a byproduct irreversibly drives the dehydration equilibrium forward, maximizing the yield of the aromatic heterocycle[2].

-

-

Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated by the appearance of the target mass

and the disappearance of the starting material mass. -

Workup: Cool the mixture to room temperature. Wash extensively with water to dissolve and remove the massive excess of unreacted NH₄OAc. Extract with EtOAc, concentrate, and purify via silica gel chromatography to isolate the N-Boc-protected imidazole.

Protocol C: N-Boc Deprotection

Objective: Cleave the protecting group to yield the free pyrrolidine amine.

-

Reaction Setup: Dissolve the protected imidazole in anhydrous dichloromethane (DCM).

-

Acidic Cleavage: Add 10 equivalents of Trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1–2 hours.

-

Causality: The strong acid protonates the tert-butyl ester oxygen, leading to the elimination of isobutylene gas and carbon dioxide. The evolution of these gases provides an entropic driving force that makes the deprotection irreversible[2].

-

-

Self-Validation (IPC): Perform ¹H-NMR on a dried micro-aliquot. Complete deprotection is validated by the absolute disappearance of the intense 9-proton singlet at

ppm. -

Workup: Concentrate the mixture to remove excess acid. To obtain the free base, partition the residue between DCM and 1M NaOH until the aqueous layer reaches pH > 10. Extract, dry, and concentrate to yield 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole as a stable solid.

Mechanistic Visualization

Figure 2: Mechanistic pathway of the Davidson-type imidazole cyclization.

References

-

[1] Next-Generation Strategies in Flow Synthesis of Antiviral Compounds: “From Bench to Industry” | Organic Process Research & Development - ACS Publications. 1

-

[2] Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. 2

Sources

"5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole" mechanism of action

Title: The Molecular Mechanism of Action of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole: A Pharmacophoric Foundation for HCV NS5A Inhibition

Executive Summary As a Senior Application Scientist in antiviral drug discovery, I present this technical whitepaper detailing the mechanism of action of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole . While often categorized as a synthetic intermediate, this molecule is the foundational pharmacophore that revolutionized the treatment of Hepatitis C Virus (HCV). It forms the critical target-engagement interface for a highly potent class of Direct-Acting Antivirals (DAAs) known as NS5A inhibitors (e.g., Daclatasvir, Elbasvir, and Velpatasvir) 1[1]. By dissecting the precise molecular interactions of this monomeric unit, researchers can rationally design next-generation pan-genotypic antivirals capable of overcoming emerging resistance-associated substitutions (RAS).

Structural Biology & Target Engagement

The biological target of this pharmacophore is the HCV Non-Structural Protein 5A (NS5A), a zinc-binding phosphoprotein essential for viral replication. NS5A lacks intrinsic enzymatic activity; instead, it functions via complex protein-protein and protein-RNA interactions mediated by its N-terminal Domain I.

The 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole motif is engineered to perfectly complement the electrostatics and geometry of the Domain I dimeric interface:

-

The Imidazole Ring (Hydrogen Bonding): The 1H-imidazole moiety acts as a rigid, planar hydrogen bond donor and acceptor. It anchors the molecule directly to the backbone amides of the NS5A protein, effectively mimicking native peptide interactions 2[2].

-

The Pyrrolidine Ring (Stereospecific Constraint): Derived from L-proline, the (S)-pyrrolidine ring imposes a strict dihedral angle. This stereocenter directs terminal capping groups (typically methylcarbamate-valine) toward the solvent-exposed surface of the protein, avoiding steric clashes with the viral RNA binding groove 3[3].

-

The Phenyl Ring (Hydrophobic Packing): The phenyl group provides critical

stacking and hydrophobic interactions with key residues such as Tyrosine 93 (Y93) and Leucine 31 (L31). It serves as the attachment point for central linkers (e.g., biphenyl or phenyl-butadiyne) that dimerize the pharmacophore to span the symmetric NS5A interface 4[4].

Dual Mechanism of Action

Binding of the imidazole-pyrrolidine motif to Domain I triggers a dual-modal antiviral effect that catastrophically disrupts the viral life cycle:

-

Disruption of the Replication Complex: The compound alters the conformation of NS5A, preventing its requisite interaction with the NS5B RNA-dependent RNA polymerase and host cyclophilins. This halts de novo viral RNA synthesis.

-

Blockade of Viral Assembly: The conformational shift prevents NS5A from interacting with the viral Core protein and host lipid droplets, aborting the assembly of infectious virions.

Diagram 1: Dual mechanism of action of the imidazole-pyrrolidine motif on HCV NS5A.

Self-Validating Experimental Protocols

To evaluate the mechanistic efficacy of compounds containing this motif, we utilize a self-validating HCV Replicon Assay coupled with Site-Directed Mutagenesis.

Protocol A: HCV Replicon Luciferase Assay

Purpose: To quantify the inhibition of viral RNA replication in a cellular context.

-

Cell Seeding: Plate 10,000 Huh-7 cells harboring the HCV subgenomic replicon (expressing Renilla luciferase) per well in a 96-well plate.

-

Causality: Huh-7 cells provide the necessary host lipid metabolism for HCV replication. The subgenomic replicon ensures biosafety (BSL-2) while the luciferase reporter allows for non-destructive, high-throughput quantification of RNA levels.

-

-

Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the test compound (starting at 10 nM) in complete DMEM. Ensure final DMSO concentration remains

.-

Causality: Serial dilution is mathematically required to generate a sigmoidal dose-response curve for accurate

calculation. DMSO >0.5% causes solvent-induced cytotoxicity, confounding antiviral readouts.

-

-

Incubation: Incubate for 72 hours at 37°C, 5%

.-

Causality: The 72-hour window exceeds the half-life of pre-existing luciferase and viral RNA, ensuring the assay measures the inhibition of de novo replication rather than the degradation of existing complexes.

-

-

Readout & Validation: Lyse cells, add luciferin substrate, and measure luminescence. Concurrently, run a CellTiter-Glo assay on a parallel plate.

-

Validation Checkpoint: The CellTiter-Glo assay measures host cell ATP (viability). If the

(cytotoxicity) is not at least 100-fold higher than the

-

Protocol B: Resistance Profiling (Y93H/L31V Mutagenesis)

Purpose: To definitively confirm Domain I target engagement.

-

Mutagenesis: Use PCR-based site-directed mutagenesis to introduce the Y93H mutation into the replicon plasmid.

-

Transfection: Electroporate the in vitro transcribed mutant RNA into cured Huh-7.5 cells.

-

Assay: Repeat Protocol A.

-

Validation Checkpoint: A significant rightward shift in the

curve (e.g., >100-fold) for the mutant versus wild-type replicon mathematically proves that the compound's mechanism of action is specifically mediated by binding to the targeted Domain I interface.

-

Diagram 2: Self-validating high-throughput workflow for NS5A inhibitor screening.

Quantitative Data: Structure-Activity Relationship

The potency of the 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole motif is exponentially amplified when dimerized and capped. The table below summarizes the quantitative impact of this motif in various structural contexts and against common resistance mutations.

| Compound / Structural Context | Wild-Type Genotype 1b | Y93H Mutant | Resistance Fold-Shift |

| Monomeric Fragment (Uncapped) | > 10,000,000 | > 10,000,000 | N/A (Inactive) |

| Daclatasvir (Symmetric Biphenyl Dimer) | 9 | ~9,000 | ~1,000x |

| AV4025 (Butadiyne Linker Dimer) | 3.4 | ~1,700 | ~500x |

| MK-8742 (Tetracyclic Indole Core) | 2 | ~100 | ~50x |

Note: Data synthesis derived from established SAR studies on NS5A inhibitors 143[1][3][4].

Conclusion

The 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole motif is a masterclass in rational drug design. By perfectly complementing the geometry and electrostatics of the HCV NS5A Domain I dimeric interface, it achieves picomolar virological suppression. Future iterations of this pharmacophore continue to focus on modifying the central linker and pyrrolidine capping groups to increase torsional flexibility, thereby maintaining binding affinity even when the target protein undergoes resistance-associated conformational changes.

References

- Title: Discovery of novel highly potent hepatitis C virus NS5A inhibitor (AV4025)

- Title: Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors Source: MDPI URL

- Source: PubMed (NIH)

- Title: The discovery of potent nonstructural protein 5A (NS5A)

Sources

- 1. Discovery of novel highly potent hepatitis C virus NS5A inhibitor (AV4025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors [mdpi.com]

- 3. The discovery of potent nonstructural protein 5A (NS5A) inhibitors with a unique resistance profile-Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of MK-8742: an HCV NS5A inhibitor with broad genotype activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bivalent Pharmacophore: Unpacking the Biological Activity of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole in Antiviral Drug Discovery

Executive Summary

In the landscape of modern antiviral drug discovery, few chemical fragments have triggered as profound a paradigm shift as 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole (CAS 944030-47-1). While this monomeric scaffold exhibits only modest biological activity in isolation, it serves as the foundational pharmacophore for a revolutionary class of Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) inhibitors[1].

This technical guide dissects the biological activity, target engagement mechanics, and structure-activity relationships (SAR) of this privileged fragment. By analyzing the transition from a weakly active monomer to a picomolar symmetric dimer (Daclatasvir/BMS-790052), we provide researchers with a comprehensive blueprint of the "bivalent ligand approach" in rational drug design[2].

Molecular Mechanism & Target Engagement

The Role of HCV NS5A

HCV NS5A is a zinc-binding, proline-rich phosphoprotein that lacks intrinsic enzymatic activity but is absolutely essential for viral RNA replication and virion assembly[3]. It functions primarily as a homodimer, localized to the endoplasmic reticulum (ER) membrane, where it recruits host and viral proteins to form the viral replication complex[4].

Fragment Binding Dynamics

The 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole fragment targets Domain I of the NS5A protein. X-ray crystallography and high-resolution genetic profiling indicate that the fragment binds at the dimer interface, interacting heavily with residues Leu31 (L31) and Tyr93 (Y93) [4][5].

The Causality of Weak Monomeric Activity:

Why does the isolated monomer exhibit weak (micromolar to high nanomolar) biological activity? The NS5A protein functions as a highly dynamic homodimer. A single monomeric fragment can bind to the interface but lacks the structural span to "lock" both protein subunits simultaneously. The binding is transient, and the off-rate (

NS5A dimerization pathway and bivalent inhibition mechanism.

Structure-Activity Relationship (SAR) & The Dimerization Effect

The optimization of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole into clinical candidates relied on understanding the distinct role of each structural moiety:

-

The Phenyl Ring: Provides critical hydrophobic contacts within the shallow binding groove of NS5A Domain I. Substitutions on this ring often lead to steric clashes, making the unsubstituted phenyl ring highly preferred[1].

-

The Imidazole Core: Acts as both a hydrogen bond donor and acceptor, while facilitating

stacking with the aromatic side chain of Y93[5]. -

The Pyrrolidine Ring: The stereochemistry is absolute. The (S)-enantiomer is strictly required to project the nitrogen atom in the correct vector for subsequent capping[1].

-

N-Capping (The Valine Carbamate): The bare pyrrolidine nitrogen is basic and highly solvated, leading to poor cell permeability. Capping this nitrogen with an (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid (an L-valine derivative) neutralizes the charge, enhances lipophilicity, and provides additional hydrogen-bonding interactions with the NS5A backbone[7].

Quantitative Data: The Leap to Picomolar Potency

The table below summarizes the biological activity evolution from the bare monomer to the capped dimer (Daclatasvir/BMS-790052) against HCV Genotype 1a and 1b replicons[2][8].

| Compound Class | Structure Description | HCV GT-1a EC | HCV GT-1b EC | Mechanism / Notes |

| Bare Monomer | 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole | > 50 µM | > 50 µM | Poor permeability; transient target engagement. |

| Capped Monomer | N-capped with L-valine carbamate | > 10 µM | ~ 5 nM | Improved permeability; asymmetric binding to one half of the dimer[8]. |

| Symmetric Dimer | Daclatasvir (BMS-790052) | 50 pM | 9 pM | Bivalent locking of the NS5A homodimer; ~1000x potency increase[2]. |

Experimental Workflows & Protocols

To rigorously evaluate the biological activity of imidazole-pyrrolidine fragments and their dimeric counterparts, researchers must employ orthogonal, self-validating assay systems. Below are the definitive protocols for phenotypic screening and biophysical validation.

Integrated workflow for evaluating NS5A inhibitor biological activity.

Protocol 1: HCV Replicon Phenotypic Assay (Cellular Activity)

Causality Check: We utilize a subgenomic replicon expressing a Renilla luciferase reporter. Unlike destructive RNA quantification (RT-qPCR), luciferase allows for high-throughput, luminescence-based readouts that directly correlate with viral RNA replication levels without requiring cell lysis prior to reagent addition.

Step-by-Step Methodology:

-

Cell Culture: Maintain Huh-7.5 cells harboring the HCV genotype 1b subgenomic replicon in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.5 mg/mL G418 (to maintain selection pressure).

-

Compound Preparation: Dissolve the 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO.

-

Cell Seeding: Trypsinize and seed the replicon cells into a 384-well opaque white microtiter plate at a density of 2,000 cells/well in 40 µL of assay medium (G418-free). Incubate overnight at 37°C, 5% CO

. -

Dosing: Transfer 100 nL of the serially diluted compounds into the assay plates using an acoustic liquid handler (e.g., Echo 550). The final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity.

-

Incubation & Readout: Incubate the plates for 72 hours. Add 20 µL of Renilla Luciferase Assay Reagent (Promega) directly to the wells. Incubate for 10 minutes at room temperature in the dark.

-

Data Analysis & Validation: Measure luminescence using a multimode plate reader. Calculate the EC

using a 4-parameter logistic non-linear regression model.-

Self-Validation: Ensure the assay Z'-factor is

. Include a known NS5A inhibitor (e.g., Daclatasvir) as a positive control and a DMSO-only well as a negative control[3].

-

Protocol 2: Surface Plasmon Resonance (SPR) for NS5A Binding Affinity

Causality Check: Phenotypic assays cannot distinguish between direct target engagement and off-target pathway modulation. SPR provides real-time, label-free quantification of the association (

Step-by-Step Methodology:

-

Sensor Chip Preparation: Use a CM5 sensor chip (Cytiva). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

-

Protein Immobilization: Dilute recombinant, purified HCV NS5A Domain I (amino acids 36-198) in 10 mM Sodium Acetate (pH 4.5) to 20 µg/mL. Inject over the activated flow cell until an immobilization level of ~2000 Response Units (RU) is achieved. Quench unreacted sites with 1 M Ethanolamine-HCl (pH 8.5)[4].

-

Analyte Injection: Prepare the running buffer (PBS-T with 2% DMSO). Dilute the monomeric fragment into the running buffer at concentrations ranging from 1.56 µM to 100 µM.

-

Kinetic Measurement: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

-

Regeneration: If the fragment does not fully dissociate, inject a brief pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

). For the monomer, expect a fast

References

-

Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect Journal of Medicinal Chemistry - ACS Publications[Link]

-

Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein NATAP[Link]

-

Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition PMC - National Institutes of Health[Link]

-

Hepatitis C Virus-Specific Directly Acting Antiviral Drugs Lirias - KU Leuven[Link]

-

Approaches to hepatitis C treatment and cure using NS5A inhibitors Dove Medical Press[Link]

-

Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein (Part 2) NATAP[Link]

-

A Quantitative High-Resolution Genetic Profile Rapidly Identifies Sequence Determinants of Hepatitis C Viral Fitness and Drug Sensitivity PLOS Pathogens[Link]

-

Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System PMC - National Institutes of Health[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. natap.org [natap.org]

- 3. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quantitative High-Resolution Genetic Profile Rapidly Identifies Sequence Determinants of Hepatitis C Viral Fitness and Drug Sensitivity | PLOS Pathogens [journals.plos.org]

- 5. Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. dovepress.com [dovepress.com]

- 8. NS5A Review - Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein [natap.org]

Technical Analysis: 5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole Therapeutic Targets

This technical guide provides an in-depth analysis of the pharmacological profile and potential therapeutic targets of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole (CAS: 944030-47-1).

While primarily identified as a bioactive alkaloid in Datura stramonium leaves, its structural motif—a 4(5)-phenylimidazole core coupled with a pyrrolidine moiety—places it squarely within the pharmacophore space of Histamine H3 Receptor (H3R) ligands and Prolyl Oligopeptidase (POP) inhibitors .

Executive Summary

5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound characterized by an imidazole ring substituted at the C2 position with a pyrrolidine ring and at the C4/C5 position with a phenyl group. This specific arrangement creates a "privileged scaffold" in medicinal chemistry, capable of engaging aminergic G-protein coupled receptors (GPCRs) and specific peptidases.

-

Primary Therapeutic Class: Cognitive Enhancer / Neuroprotective Agent.

-

Key Molecular Targets: Histamine H3 Receptor (Antagonist/Inverse Agonist), Prolyl Oligopeptidase (Inhibitor).

-

Source Context: Identified as a bioactive constituent of Datura stramonium, suggesting a role in the plant's known neuroactive profile, distinct from classic tropane alkaloids (atropine/scopolamine).

Chemical Identity & Structural Pharmacophore

The molecule exists in tautomeric equilibrium between the 4-phenyl and 5-phenyl forms due to the rapid proton migration on the imidazole ring.

| Property | Specification |

| IUPAC Name | 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole |

| CAS Number | 944030-47-1 |

| Molecular Formula | C₁₃H₁₅N₃ |

| Molecular Weight | 213.28 g/mol |

| Key Pharmacophore | Imidazole: Aromatic H-bond donor/acceptor (His-mimetic).Pyrrolidine: Basic amine ( |

| Tautomerism | 4-phenyl-1H-imidazole |

Pharmacophore Analysis

The 4(5)-phenylimidazole moiety is a classic template for Histamine H3 receptor recognition. The addition of a 2-pyrrolidinyl group provides the necessary basic nitrogen at a constrained distance, mimicking the ethylamine chain of histamine but with restricted conformation, which often enhances selectivity for H3 over H1/H2 receptors.

Primary Therapeutic Target: Histamine H3 Receptor (H3R)

The most scientifically grounded target for this scaffold is the Histamine H3 Receptor , a presynaptic GPCR that acts as an autoreceptor in the CNS.

Mechanism of Action (MOA)

The compound likely functions as an H3 Receptor Antagonist/Inverse Agonist .

-

Binding: The imidazole ring binds to the heme-like pocket or specific residues (e.g., Asp3.32) in the H3R transmembrane domain.

-

Blockade: By blocking the constitutive activity of H3R, it prevents the negative feedback loop.

-

Effect: This leads to increased release of Histamine , Acetylcholine , Norepinephrine , and Dopamine in the prefrontal cortex.

Therapeutic Potential[1]

-

Cognitive Disorders: Alzheimer’s Disease, ADHD (due to increased cortical acetylcholine and histamine).

-

Sleep Disorders: Narcolepsy (histamine promotes wakefulness).

-

Obesity: H3 antagonists suppress appetite.

Signaling Pathway Diagram

The following diagram illustrates the blockade of the H3 autoreceptor and the subsequent neurotransmitter release.

Caption: Antagonism of presynaptic H3 receptors disinhibits neurotransmitter release, enhancing cognitive function.

Secondary Target: Prolyl Oligopeptidase (POP)

The pyrrolidin-2-yl group is a structural mimic of the amino acid Proline . This makes the compound a candidate for inhibiting Prolyl Oligopeptidase (POP) , a serine protease that cleaves proline-containing neuropeptides.

Mechanism of Action

-

Substrate Mimicry: The pyrrolidine ring fits into the S1 specificity pocket of POP.

-

Enzyme Inhibition: The imidazole ring may interact with the catalytic triad (Ser-Asp-His) or the active site histidine, preventing the cleavage of endogenous substrates.

-

Substrates Protected: Substance P, Arginine-Vasopressin, TRH.

Therapeutic Potential[1]

-

Neuroprotection: POP inhibition prevents the formation of amyloid-beta aggregates (indirectly) and enhances neurotrophic factors.

-

Memory: Protection of neuropeptides involved in memory consolidation.

Experimental Validation Protocols

To validate these targets, the following experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (

-

Membrane Preparation: Transfect HEK-293 cells with human H3R cDNA. Harvest and homogenize membranes.

-

Ligand: Use

-N-alpha-methylhistamine ( -

Incubation:

-

Mix 50

g membrane protein + 1 nM -

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

. -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Protocol B: Prolyl Oligopeptidase (POP) Inhibition Assay

Objective: Assess the inhibitory potency (

-

Enzyme Source: Recombinant human POP or porcine brain homogenate.

-

Substrate: Z-Gly-Pro-AMC (fluorogenic substrate).

-

Reaction Mix:

-

Buffer: 100 mM Phosphate buffer (pH 7.4), 1 mM DTT, 1 mM EDTA.

-

Add 10

L of test compound (dissolved in DMSO). -

Add 20

L of POP enzyme (0.1 U/mL). -

Pre-incubate for 15 minutes at 37°C.

-

-

Initiation: Add 20

L of Z-Gly-Pro-AMC (50 -

Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Synthesis & Contextual Relevance

Natural Occurrence vs. Synthetic Utility

While identified in Datura stramonium [1], the compound is structurally distinct from the plant's hallmark tropane alkaloids. Its presence suggests a secondary metabolic pathway involving phenylalanine and proline condensation.

-

Synthetic Route: Can be synthesized via the condensation of phenylglyoxal with prolinal (or proline derivatives) and ammonia, followed by oxidation.

Toxicity & BBB Permeability

-

Blood-Brain Barrier (BBB): The physicochemical properties (MW < 250, LogP

1.5-2.5, Basic Amine) predict high BBB permeability, essential for the proposed CNS targets. -

Toxicity: As an imidazole derivative, potential CYP450 inhibition (specifically CYP3A4) should be screened early in development.

References

-

Identification and Elucidation of Bioactives in Datura Stramonium. IT Medical Team / ResearchGate. (2021). Identifies CAS 944030-47-1 as a bioactive constituent.

-

Histamine H3 Receptor Antagonists: Preclinical to Clinical. British Journal of Pharmacology. (2011). Establishes the 4-phenylimidazole pharmacophore for H3R ligands.

-

Prolyl Oligopeptidase Inhibitors: A New Class of Cognitive Enhancers. Current Pharmaceutical Design. (2002). Validates the pyrrolidine-based scaffold for POP inhibition.

-

The Imidazole-Based H3 Receptor Antagonists. Journal of Medicinal Chemistry. (2005). Detailed SAR on imidazole-amine linkers.

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

Executive Summary

The chemical fragment 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole represents one of the most consequential pharmacophores in modern antiviral drug discovery. Originally identified during the phenotypic screening and subsequent optimization of Hepatitis C Virus (HCV) inhibitors, this scaffold forms the monomeric foundation of the NS5A inhibitor class, most notably daclatasvir (BMS-790052)[1][2]. This technical guide deconstructs the structure-activity relationship (SAR) of this core, detailing the causality behind its specific functional groups, the "abrupt SAR" observed during dimerization[3], and the validated synthetic protocols required for its assembly[4].

Mechanistic Grounding: The NS5A Target

The HCV non-structural protein 5A (NS5A) is a zinc-binding, proline-rich hydrophilic phosphoprotein essential for viral RNA replication and virion assembly[2]. NS5A lacks known enzymatic activity; instead, it functions through complex protein-protein and protein-RNA interactions at the endoplasmic reticulum[5].

The 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole scaffold exerts its effect by binding to the N-terminal Domain I of NS5A. Homology modeling suggests it binds at the dimer interface near residues Leu28, Arg30, Leu31, and Tyr93[3]. This binding locks the protein in an inactive conformation, disrupting the precise hyperphosphorylation ratios (p56 vs. p58) required for the viral lifecycle[5].

Deconstructing the Scaffold: SAR Dynamics

The extreme potency of this scaffold—often reaching the low picomolar range—is highly sensitive to structural modifications. The SAR can be divided into four distinct mechanistic zones:

-

The Imidazole Core (The Rigid Linker): The 1H-imidazole ring acts as both a rigid geometric spacer and a critical hydrogen-bond donor/acceptor pair. Substitutions at the 4-position of the imidazole ring heavily influence activity. While bulky groups (thiophene, furan, or additional phenyls) at the 4-position cause a noticeable decrease in potency, halogenation (e.g., bromination) can unexpectedly restore or enhance activity, yielding highly optimized monomeric compounds with

values as low as 5.9 pM[6]. -

The Pyrrolidine Ring (The Stereochemical Gatekeeper): The pyrrolidine ring must be in the natural L-configuration (S-enantiomer)[5]. It serves as a hydrophobic anchor and directs the trajectory of the N-terminal capping group. The constrained nature of the five-membered ring minimizes the entropic penalty upon target binding.

-

The N-Terminal Cap (Driving Extreme Potency): The free secondary amine of the pyrrolidine is virtually inactive. Capping this nitrogen with an amino acid derivative—specifically N-(methoxycarbonyl)-L-valine (N-Moc-L-Valine)—is strictly required to achieve sub-nanomolar potency[7]. The isopropyl side chain of valine fills a specific hydrophobic pocket, while the carbamate moiety engages in critical hydrogen bonding with the NS5A backbone[4].

-

The Phenyl Ring & The "Abrupt SAR" of Dimerization: The most fascinating aspect of this scaffold is its behavior upon dimerization. Early monomeric leads (like BMS-824) showed modest ~10 nM potency[1]. However, linking two 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole units via a biphenyl bond (creating a C2-symmetric homodimer) resulted in an "abrupt SAR" jump, increasing potency by over 1000-fold to 9 pM (BMS-790052)[2][3].

Caption: SAR Logic Map of the 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole pharmacophore.

Quantitative SAR Data

The following table summarizes the causal relationship between structural modifications of the scaffold and their corresponding antiviral potency (HCV Genotype 1b replicon assay)[1][2][4][6].

| Compound / Scaffold Modification | Structural Description | Mechanistic Rationale | |

| BMS-824 | Monomeric thiazolidinone lead | ~10 nM | Weak binding to monomeric NS5A pocket; chemically unstable in assay media. |

| Monomeric Imidazole (Uncapped) | Free pyrrolidine nitrogen | >1 μM | Lacks critical H-bond interactions provided by the N-Moc-L-Valine cap. |

| Monomeric Imidazole (Capped) | N-Moc-L-Valine cap added | ~100-300 pM | Cap engages in H-bonding; fills hydrophobic pocket, stabilizing the complex. |

| Halogenated Monomer (Cmpd 5a) | Bromine at Imidazole 4-position | 5.9 pM | Halogen bonding enhances affinity; compensates for the lack of a dimeric structure. |

| BMS-790052 (Daclatasvir) | Biphenyl-linked homodimer | 9 pM | C2-symmetry perfectly complements the NS5A dimer interface, locking it in an inactive state. |

Validated Synthetic Methodology

The assembly of the 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole core relies on a robust, self-validating sequence utilizing a Debus-Radziszewski-type imidazole synthesis. The following protocol describes the continuous-flow or batch synthesis of the monomeric building block[4][8].

Step-by-Step Protocol:

-

Esterification (Preparation of Keto-Ester):

-

Reagents: 2-Bromoacetophenone (1.0 eq), N-Boc-L-proline (1.05 eq), N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Procedure: Dissolve reagents in anhydrous acetonitrile (MeCN). Stir at room temperature for 4–5 hours.

-

Validation: TLC or LC-MS should indicate the complete consumption of the alpha-halo ketone and the formation of the alpha-acyloxy ketone intermediate. The use of DIPEA prevents the epimerization of the L-proline stereocenter.

-

-

Cyclization (Imidazole Formation):

-

Reagents: Keto-ester intermediate (1.0 eq), Ammonium acetate (

) (15.0 eq). -

Procedure: Suspend the mixture in toluene or xylene. Heat to 95–130 °C for 15–20 hours (Alternatively, utilize a high-temperature stainless steel coil reactor at 140 °C for 90 minutes in continuous flow)[4][8][9].

-

Validation: The excess

acts as both the nitrogen source and a mild acid catalyst. High temperatures are essential for high-purity imidazole formation without stalling at the ketoamide intermediate[8]. Extract with ethyl acetate and wash with water to isolate the Boc-protected imidazole.

-

-

Deprotection:

-

Reagents: 6N HCl in methanol or 4N HCl in dioxane.

-

Procedure: Treat the Boc-protected imidazole at 40–50 °C for 2–6 hours[4][7].

-

Validation: Evaporate the solvent to yield the 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride salt. Complete removal of the Boc group is confirmed by the disappearance of the tert-butyl singlet (~1.4 ppm) in

-NMR.

-

-

N-Terminal Capping (Peptide Coupling):

-

Reagents: Free pyrrolidine intermediate (1.0 eq), N-(methoxycarbonyl)-L-valine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

-

Procedure: Combine in MeCN at 0 °C, then warm to room temperature for 15 hours[4].

-

Validation: Standard aqueous workup and silica gel chromatography yield the highly potent capped monomer.

-

Caption: Step-by-step synthetic workflow for the imidazole-pyrrolidine core.

Conclusion

The 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole scaffold is a masterclass in structure-based drug design. While the monomeric unit itself requires precise stereochemical control and N-terminal capping to achieve baseline efficacy, its true potential is unlocked via C2-symmetric dimerization. Understanding the SAR of this core not only provides a historical blueprint for the eradication of HCV but also offers a versatile pharmacophore for targeting dimeric protein interfaces in future antiviral campaigns.

References

- Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures Source: PMC - NIH URL

- Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein Source: NATAP URL

- TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION Source: PMC - NIH URL

- Daclatasvir Source: Wikipedia URL

- Source: Chemical Society Reviews (RSC Publishing)

- A Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles – Towards the Continuous Production of Daclatasvir Source: ResearchGate URL

- Process for the preparation of daclatasvir (WO2016178250A1)

- Next-Generation Strategies in Flow Synthesis of Antiviral Compounds: “From Bench to Industry” Source: Organic Process Research & Development - ACS Publications URL

- Synthesis and evaluation of non-dimeric HCV NS5A inhibitors Source: PMC - NIH URL

- Synthesis and evaluation of novel potent HCV NS5A inhibitors Source: PMC - NIH URL

- Sulfur(VI)

Sources

- 1. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS5A Review - Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein [natap.org]

- 3. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of non-dimeric HCV NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daclatasvir - Wikipedia [en.wikipedia.org]

- 6. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016178250A1 - Process for the preparation of daclatasvir - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: The Strategic Evolution of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

Executive Summary

5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole represents a paradigm of "privileged scaffolds" in modern medicinal chemistry. Originally synthesized as a chiral peptidomimetic, this core structure—linking a pyrrolidine ring (mimicking proline) with a phenyl-substituted imidazole—has transcended its initial role to become a linchpin in two distinct therapeutic areas: Hepatitis C Virus (HCV) NS5A inhibition and Trace Amine-Associated Receptor 1 (TAAR1) modulation for CNS disorders.

This guide deconstructs the discovery, synthetic evolution, and pharmacological validation of this scaffold, providing actionable protocols for researchers in lead optimization.

Part 1: Chemical Genesis & Synthetic Logic

The "discovery" of this molecule is rooted in the quest for bioisosteres —chemical substituents that produce broadly similar biological properties to specific functional groups. The imidazole ring serves as a metabolically stable replacement for the amide bond found in peptides, while the pyrrolidine moiety retains the rigid stereochemistry of Proline.

The Synthetic Pathway (Chirality Retention)

The critical challenge in synthesizing 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is retaining the chiral center of the pyrrolidine ring (derived from L-Proline). Racemization destroys the biological activity required for both NS5A and TAAR1 targets.

The Optimized Route: Modified Debus-Radziszewski Imidazole Synthesis This protocol avoids harsh conditions that lead to racemization.

-

Starting Material: N-Boc-L-prolinal (derived from L-Proline).

-

Reagents: Phenylglyoxal (or equivalent

-halo ketone precursor), Ammonium Acetate ( -

Mechanism: The ammonia source condenses with the dicarbonyl and the aldehyde to close the imidazole ring.

Visualization: Synthetic Workflow

The following diagram illustrates the critical oxidation and cyclization steps, highlighting the divergence point for analog generation.

Figure 1: Stereoselective synthesis pathway retaining the L-Proline chiral center. Note the instability of the aldehyde intermediate.

Part 2: Pharmacological Divergence

The utility of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole splits into two major domains based on substitution patterns.

Domain A: CNS Modulation (TAAR1)

In the context of schizophrenia and addiction, this scaffold acts as a TAAR1 Agonist/Partial Agonist .

-

Mechanism: TAAR1 is a Gs-coupled GPCR located intracellularly (primarily). Activation increases cAMP levels, modulating dopaminergic firing rates in the Ventral Tegmental Area (VTA).[1]

-

SAR Insight: The pyrrolidine nitrogen mimics the trace amine (e.g., phenethylamine) nitrogen, while the phenyl-imidazole core provides rigid hydrophobic interactions within the receptor pocket.

-

Key Analog: RO5263397 (related oxazoline/imidazole scaffold).

Domain B: Antiviral Therapy (HCV NS5A)

This scaffold is the "anchor" for drugs like Elbasvir .

-

Mechanism: NS5A is a dimeric phosphoprotein essential for HCV replication. The drug molecule is symmetrical, linking two 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole units via a central biphenyl or fused-ring linker.

-

Role: The pyrrolidine-imidazole moiety binds to the specific peptide groove of the NS5A dimer, preventing RNA replication complex formation.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of the Core Scaffold

Validation Level: Standard Medicinal Chemistry Lab

Materials:

-

(S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (freshly prepared)

-

Phenylglyoxal monohydrate

-

Ammonium Acetate (

) -

Methanol (MeOH)

Step-by-Step:

-

Preparation: Dissolve phenylglyoxal monohydrate (1.0 eq) in MeOH (0.2 M concentration).

-

Addition: Add (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 eq) to the solution.

-

Cyclization: Add

(10.0 eq) in one portion. -

Reaction: Stir at room temperature for 12–16 hours. Monitor via LC-MS for the appearance of the imidazole peak (

). -

Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with saturated

and brine. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Deprotection: Treat the Boc-protected intermediate with 20% TFA in DCM for 2 hours to yield the free amine title compound.

Critical Control Point: The oxidation state of the phenylglyoxal is crucial. Ensure no over-oxidation occurs prior to mixing.

Protocol 3.2: Functional cAMP Assay (TAAR1 Activity)

Validation Level: High-Throughput Screening (HTS)

Objective: Quantify agonist potency (

System: HEK293 cells stably expressing hTAAR1.

| Parameter | Condition | Reason |

| Cell Density | 5,000 cells/well (384-well plate) | Optimal signal-to-noise ratio for FRET. |

| Incubation | 30 mins @ 37°C | Sufficient time for Gs-protein activation and cAMP accumulation. |

| Detection | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | High sensitivity, minimizes background fluorescence from library compounds. |

| Reference | Endogenous ligand used to normalize response (set as 100%). | |

| IBMX | 0.5 mM | Phosphodiesterase inhibitor; prevents degradation of generated cAMP. |

Workflow:

-

Plate cells in stimulation buffer containing IBMX.

-

Add serial dilutions of "5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole" analogs.

-

Incubate for 30 minutes.

-

Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

-

Read on PHERAstar or EnVision plate reader.

Part 4: Mechanistic Visualization (TAAR1 Signaling)

The following diagram details the signal transduction pathway activated by the scaffold, illustrating why it is effective for CNS stabilization (Schizophrenia/Addiction).

Figure 2: TAAR1 Signal Transduction Pathway. The scaffold acts as a rheostat for dopaminergic activity via cAMP/PKA signaling.

Part 5: References

-

Bunev, A. et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal. Link

-

Durdigi, E. et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist. National Institutes of Health (PMC). Link

-

Galal, S. A. et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives. Journal of Heterocyclic Chemistry. Link

-

Pei, Y. et al. (2020). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience. Link

-

Kuznetsova, E. et al. (2025).[2] Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones. Chemical Methodologies. Link

Sources

Technical Whitepaper: Physicochemical Profiling of 5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

The following technical guide provides an in-depth physicochemical and experimental profile of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole , a bioactive alkaloid scaffold relevant to medicinal chemistry, specifically in the development of histamine receptor ligands and nicotinic acetylcholine receptor (nAChR) modulators.

CAS Registry Number: 944030-47-1

Chemical Formula: C

Executive Summary & Structural Identity

5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole represents a "bivalent" nitrogenous scaffold characterized by a rigid imidazole core substituted with a lipophilic phenyl ring at position 4(5) and a basic pyrrolidine ring at position 2. This structure acts as a bioisostere for nornicotine and histamine analogs, making it a critical probe in neuropharmacology.

Recent high-resolution GC-MS profiling has identified this compound as a secondary metabolite in the leaves of Datura stramonium, suggesting it belongs to a class of minor alkaloids co-occurring with tropane derivatives [1]. Its structural duality—possessing both an aromatic H-bond donor/acceptor (imidazole) and a secondary aliphatic amine (pyrrolidine)—dictates a complex pH-dependent solubility and ionization profile essential for formulation and receptor binding.

Tautomerism and Stereochemistry

-

Tautomerism: The imidazole ring exists in rapid equilibrium between the 1H-imidazole and 3H-imidazole forms. Consequently, the 5-phenyl and 4-phenyl designations refer to the same chemical entity in solution.

-

Chirality: The C2 position of the pyrrolidine ring is chiral. The (S)-enantiomer (derived from L-proline) is the most common bioactive form in nature and synthesis, analogous to (S)-nornicotine.

Physicochemical Properties[1][2][3][4]

The compound exhibits amphoteric properties with a dominant basic character due to the pyrrolidine nitrogen.

Ionization Constants (pKa)

Understanding the ionization state is critical for predicting membrane permeability (CNS penetration) and solubility.

| Ionization Center | Estimated pKa | Species at pH 7.4 | Significance |

| Pyrrolidine Nitrogen (N1') | 9.6 ± 0.3 | Protonated (Cationic) | Primary basic center; drives aqueous solubility. |

| Imidazole Nitrogen (N3) | 6.2 ± 0.2 | Neutral (~94%) / Protonated (~6%) | Secondary basic center; modulates lipophilicity. |

| Imidazole Nitrogen (N1-H) | > 14.0 | Neutral | H-bond donor; very weak acid. |

-

pH < 5.0: The molecule exists primarily as a dication (H

L -

pH 7.4 (Physiological): Exists predominantly as a monocation (HL

), protonated at the pyrrolidine nitrogen. -

pH > 11.0: Exists as the neutral free base (L).

Lipophilicity (LogP/LogD)

The phenyl group confers significant lipophilicity, balancing the polarity of the imidazole-pyrrolidine core.

-

LogP (Neutral): ~2.1 (Predicted).

-

LogD (pH 7.4): ~0.5 – 0.8.

-

Insight: The drop from LogP to LogD reflects the ionization of the pyrrolidine amine. A LogD < 1.0 at physiological pH suggests moderate passive permeability but high aqueous solubility, ideal for oral bioavailability but potentially requiring active transport or high doses for CNS penetration.

-

Solubility Profile

-

Water: High solubility in acidic media (pH < 6) due to dication formation. Moderate solubility at pH 7.4.

-

Organic Solvents: Free base is soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in non-polar solvents (Hexane) unless derivatized.

Synthesis & Impurity Profiling[2]

To ensure scientific integrity in research, the compound is typically synthesized via a cyclization pathway that preserves the pyrrolidine chirality.

Synthetic Pathway (Marckwald-Type Cyclization)

The most robust route involves the condensation of an N-protected proline derivative with an

Figure 1: Synthetic workflow for the production of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole from L-Proline precursors.

Key Impurities

-

Enantiomeric Impurity: Racemization at the pyrrolidine C2 position can occur during high-temperature cyclization. Chiral HPLC is required for validation.

-

Regioisomers: While 4-phenyl and 5-phenyl are tautomers, fixed N-alkylated byproducts (if alkylation is attempted) can yield distinct regioisomers (1-alkyl-4-phenyl vs 1-alkyl-5-phenyl).

Experimental Protocols

Determination of pKa (Potentiometric Titration)

This protocol validates the ionization constants, essential for buffer selection in binding assays.

Reagents:

-

Compound (10 mg, >98% purity).

-

0.1 M HCl and 0.1 M NaOH (standardized).

-

0.15 M KCl (ionic strength adjustor).

-

Degassed water (CO

-free).

Procedure:

-

Dissolution: Dissolve 10 mg of the hydrochloride salt of the compound in 20 mL of 0.15 M KCl solution. Ensure complete dissolution; if necessary, add a known excess of 0.1 M HCl to start from the fully protonated dication state.

-

Titration: Titrate with 0.1 M NaOH using an automatic titrator under N

atmosphere at 25°C. -

Data Acquisition: Record pH vs. volume of NaOH added.

-

Analysis: Use the Bjerrum method or Gran plot analysis to identify two inflection points.

-

First inflection (pH ~6.2): Deprotonation of Imidazole-H

. -

Second inflection (pH ~9.6): Deprotonation of Pyrrolidine-H

.

-

LogD Measurement (Shake-Flask Method)

Objective: Determine the distribution coefficient at physiological pH (7.4).

Procedure:

-

Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

-

Equilibration: Dissolve the compound (0.5 mg) in the aqueous phase (pre-saturated PBS). Measure absorbance (

) at -

Partitioning: Add an equal volume of pre-saturated 1-octanol. Vortex vigorously for 30 minutes at 25°C. Centrifuge to separate phases.

-

Quantification: Measure the absorbance of the aqueous phase (

). -

Calculation:

Note: If

Biological Signaling Context

This scaffold is structurally predisposed to interact with aminergic GPCRs. The following diagram illustrates the hypothetical signaling interaction based on H3 receptor pharmacology, a common target for imidazole-pyrrolidine ligands.

Figure 2: Hypothetical signaling cascade for H3 receptor modulation. The ligand binds to the GPCR, activating G_i/o proteins which inhibit adenylyl cyclase, ultimately modulating neurotransmitter release.

References

-

Identification and Elucidation of Bioactives in Datura Stramonium. IT Medical Team. (2021). Detected via GC-MS as a secondary metabolite (CAS 944030-47-1) in leaf extracts.

- Histamine H3 Receptor Antagonists.Journal of Medicinal Chemistry. (General reference for imidazole-pyrrolidine SAR). Imidazole-based histamine H3 receptor ligands often utilize the 4-phenyl and 2-amino/pyrrolidine motifs for high-affinity binding.

-

Physicochemical Properties of Imidazole Derivatives. National Center for Biotechnology Information (PubChem). General ionization data for 2-substituted imidazoles.

An In-Depth Technical Guide to a Novel Pyrroloimidazole-Based Neuropeptide S Receptor Antagonist

A Note to the Reader: The specific compound "5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole" is not described in the currently available scientific literature as a Neuropeptide S (NPS) receptor antagonist. Therefore, this guide has been developed to provide an in-depth technical overview of a closely related and published class of NPSR antagonists: the 5-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones . This document will use a representative lead compound from this class, based on the work of Micheli et al. (2010), to illustrate the principles of discovery, characterization, and potential development of such antagonists.[1][2] This approach provides a scientifically grounded and detailed framework for researchers, scientists, and drug development professionals interested in this target class.

The Neuropeptide S System: A Key Modulator of Arousal and Anxiety

The Neuropeptide S (NPS) system is a relatively recent discovery in neuroscience, representing a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders.[3] NPS, a 20-amino-acid peptide, is the endogenous ligand for the Neuropeptide S receptor (NPSR), a G-protein coupled receptor (GPCR).[4][5] The NPS/NPSR system is implicated in a unique and somewhat paradoxical range of physiological functions, most notably the promotion of wakefulness and arousal, coupled with potent anxiolytic-like effects.[6][7] This profile distinguishes it from classical stimulants, which often induce anxiety.[6]

NPSR is predominantly expressed in brain regions critical for regulating stress, anxiety, and sleep-wake cycles, including the amygdala, hypothalamus, and thalamus.[2] Its activation triggers a dual signaling cascade through Gαq and Gαs proteins. This leads to the mobilization of intracellular calcium (Ca2+) and the accumulation of cyclic adenosine monophosphate (cAMP), respectively, resulting in increased neuronal excitability.

The development of potent and selective NPSR antagonists is a key strategy for probing the therapeutic potential of this system. Such compounds could be invaluable in treating conditions characterized by hyperarousal and anxiety, such as panic disorder, post-traumatic stress disorder (PTSD), and substance use disorders.[3][7]

A Novel Antagonist Scaffold: The Pyrroloimidazole Core

High-throughput screening and subsequent medicinal chemistry efforts have identified several non-peptide small molecule antagonists of the NPSR. Among these, the pyrroloimidazole scaffold has emerged as a promising starting point for the development of potent and selective antagonists.[2][6] This guide focuses on the characterization of a lead compound from this class, which we will refer to as PI-24 , based on the structures disclosed in the scientific literature.[1][2]

The discovery of this class began with the identification of a commercially available product through screening activities, which was then optimized through structural and computational analysis to yield a series of 5-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones with significant NPSR antagonist activity.[1][2]

Mechanism of Action: Competitive Antagonism of NPSR Signaling

PI-24 acts as a competitive antagonist at the NPSR. This means it binds to the receptor at the same site as the endogenous ligand, NPS, but does not activate it. By occupying the binding site, it blocks NPS from activating the downstream signaling pathways.

Signaling Pathway Diagram

The following diagram illustrates the NPSR signaling cascade and the inhibitory action of a pyrroloimidazole-based antagonist like PI-24.

Caption: NPSR signaling pathway and the inhibitory effect of the antagonist PI-24.

In Vitro Characterization: A Self-Validating Protocol System

The cornerstone of characterizing a novel antagonist is a robust suite of in vitro assays. These experiments are designed not only to determine the potency of the compound but also to confirm its mechanism of action and selectivity.

Primary Assay: Calcium Mobilization

Rationale: Since NPSR couples to Gαq, its activation leads to a measurable increase in intracellular calcium. A functional antagonist will inhibit this NPS-induced calcium flux in a concentration-dependent manner. This assay is often used for high-throughput screening due to its robust and rapid nature.

Step-by-Step Protocol:

-

Cell Culture: Maintain HEK293 cells stably transfected with the human NPSR (hNPSR) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed the hNPSR-HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C, according to the manufacturer's instructions.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the antagonist PI-24 (e.g., 1 nM to 100 µM) to the wells. Incubate for 20-30 minutes at room temperature. Include vehicle-only wells as a control.

-

NPS Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence. Inject a solution of NPS at a concentration that elicits a submaximal response (EC80, e.g., 10 nM) into all wells simultaneously.

-

Data Acquisition: Immediately after NPS injection, record the fluorescence intensity over time (typically 2-3 minutes).

-

Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal. Data are normalized to the response of NPS in the absence of the antagonist. An IC50 value (the concentration of antagonist that inhibits 50% of the NPS response) is calculated using a non-linear regression model (log(inhibitor) vs. response).

Secondary Assay: cAMP Accumulation

Rationale: To confirm antagonism across both primary signaling pathways of NPSR, a cAMP assay is essential. This assay validates that the compound is not a pathway-biased antagonist and blocks the Gαs-mediated signaling as well.

Step-by-Step Protocol:

-

Cell Culture & Plating: Use the same hNPSR-HEK293 cells and plating conditions as the calcium assay.

-

Assay Protocol: Perform the assay using a commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

Compound Incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Antagonist Addition: Add serial dilutions of PI-24 to the wells and incubate for a further 20-30 minutes.

-

NPS Stimulation: Add a fixed concentration of NPS (EC80) to stimulate cAMP production. Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and perform the cAMP detection steps as per the kit manufacturer's protocol.

-

Analysis: Measure the signal (e.g., HTRF ratio, luminescence). Calculate the IC50 value for the inhibition of NPS-stimulated cAMP production.

Data Summary: In Vitro Potency of PI-24

| Assay Type | Parameter | Value (nM) |

| Calcium Mobilization | IC₅₀ | 25 |

| cAMP Accumulation | IC₅₀ | 40 |

| Radioligand Binding | Kᵢ | 18 |

Note: These are representative values based on published data for this class of compounds and serve as an illustrative example.

In Vivo Evaluation: Assessing CNS Efficacy

Rationale: The therapeutic potential of an NPSR antagonist for CNS disorders depends on its ability to cross the blood-brain barrier and engage the target receptor in vivo. A standard and robust model is the antagonism of NPS-induced hyperlocomotion. Central administration of NPS in rodents produces a distinct and measurable increase in locomotor activity.[6]

Experimental Workflow: NPS-Induced Locomotor Activity

Caption: Workflow for assessing in vivo efficacy of an NPSR antagonist.

Step-by-Step Protocol:

-

Animals: Use adult male C57BL/6 mice, group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: Use standard open-field locomotor activity chambers equipped with infrared beams to automatically track movement.

-

Habituation: Place mice individually into the activity chambers and allow them to habituate for at least 60 minutes until baseline activity is low and stable.

-

Pre-treatment: Administer PI-24 via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg) or vehicle. Return the animals to their home cage for a pre-treatment period (e.g., 30 minutes) to allow for drug absorption and distribution.

-

NPS Challenge: Administer NPS intracerebroventricularly (i.c.v.) at a dose known to induce robust hyperlocomotion (e.g., 0.3 nmol). A control group receives saline i.c.v.

-

Data Recording: Immediately after the i.c.v. injection, place the mice back into the activity chambers and record locomotor activity (e.g., total distance traveled) for 90 minutes.

-

Analysis: Compare the locomotor activity between groups (Vehicle + Saline, Vehicle + NPS, PI-24 + NPS). A successful antagonist will significantly attenuate the NPS-induced increase in distance traveled. Data are typically analyzed using a two-way ANOVA.

Pharmacokinetic Profile: The Bridge from In Vitro to In Vivo

A compound's efficacy is not solely dependent on its potency but also on its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For a CNS-active drug, brain penetration is a critical parameter.

Illustrative Pharmacokinetic Data for PI-24 (10 mg/kg, i.p. in rats)

| Parameter | Plasma | Brain |

| Cₘₐₓ (ng/mL or ng/g) | 850 | 250 |

| Tₘₐₓ (h) | 0.5 | 0.5 |

| AUC₀₋₈ (ngh/mL or ngh/g) | 1275 | 450 |

| Half-life (t₁/₂) (h) | 2.1 | 2.5 |

| Brain/Plasma Ratio (AUC) | - | 0.35 |

Note: These are representative values to illustrate a favorable PK profile for a CNS drug candidate.

Rationale for Measurements:

-

Cₘₐₓ (Maximum Concentration): Indicates if the drug reaches a high enough concentration to be effective.

-

Tₘₐₓ (Time to Maximum Concentration): Relates to the speed of absorption and onset of action.

-

AUC (Area Under the Curve): Represents the total drug exposure over time.

-

Half-life (t₁/₂): Determines the dosing interval.

-

Brain/Plasma Ratio: A crucial metric indicating the extent of blood-brain barrier penetration. A ratio > 0.3 is often considered favorable for CNS targets.

Conclusion and Future Directions

The 5-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one scaffold represents a promising class of potent, selective, and brain-penetrant NPSR antagonists. The systematic application of a robust in vitro and in vivo characterization cascade, as outlined in this guide, is essential for validating the mechanism of action and establishing a clear pharmacokinetic/pharmacodynamic relationship.

Future research should focus on optimizing the metabolic stability and oral bioavailability of lead compounds like PI-24 . Furthermore, evaluation in more complex behavioral models, such as fear conditioning, self-administration, and stress-induced reinstatement of drug-seeking, will be critical to fully elucidate the therapeutic potential of this antagonist class for treating anxiety and addiction-related disorders.

References

-

Camarda, V., et al. (2008). In Vitro and in Vivo Pharmacological Characterization of the Neuropeptide S Receptor Antagonist [d-Cys(tBu)5]Neuropeptide S. Journal of Pharmacology and Experimental Therapeutics, 328(2), 549-555. [Link]

-

Micheli, F., et al. (2010). Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: a new class of Neuropeptide S antagonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7308-7311. [Link]

-

Thomas, C. A., et al. (2021). Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. Pharmaceuticals, 14(10), 1024. [Link]

-

UniProt Consortium. (2023). NPS - Neuropeptide S - Homo sapiens (Human). UniProtKB. [Link]

-

Roth, A., et al. (2014). Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation. Journal of Medicinal Chemistry, 57(13), 5568-5579. [Link]

-

Rizzi, A., et al. (2008). Pharmacology of neuropeptide S in mice: Therapeutic relevance to anxiety disorders. Peptides, 29(4), 655-665. [Link]

-

National Center for Biotechnology Information. (2009). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Rizzi, A., et al. (2018). Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies. Pharmacological Research, 139, 12-21. [Link]

-

National Center for Biotechnology Information. (2010). Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Reinscheid, R. K. (2021). Pharmacology, Physiology and Genetics of the Neuropeptide S System. Pharmaceuticals, 14(5), 401. [Link]

-

Micheli, F., et al. (2010). Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: A new class of Neuropeptide S antagonists. ResearchGate. [Link]

-

Han, Y., et al. (2018). Neuropeptide S Counteracts Paradoxical Sleep Deprivation-Induced Anxiety-Like Behavior and Sleep Disturbances. Frontiers in Behavioral Neuroscience, 12, 38. [Link]

-

Guerrini, R., et al. (2009). discovery of novel neuropeptide S receptor antagonists. Journal of Medicinal Chemistry, 52(13), 4068-4071. [Link]

-

Melamed, J. Y., et al. (2010). Tricyclic imidazole antagonists of the Neuropeptide S Receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4509-4512. [Link]

-

Berna, M. J., et al. (2016). Identification of Neuropeptide S Antagonists: Structure-Activity Relationship Studies, X-Ray Crystallography, and In vivo Evaluation. ResearchGate. [Link]

-

Asiri, Y. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Journal of Pharmaceutical Toxicology, 6(2), 54-56. [Link]

Sources

- 1. Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: a new class of Neuropeptide S antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tricyclic imidazole antagonists of the Neuropeptide S Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Silico Characterization of the Phenyl-Imidazole-Pyrrolidine Scaffold: A Peptidomimetic Case Study

Primary Focus: 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole Context: Fragment-Based Drug Design (FBDD) targeting HCV NS5A and Kinase Hinge Regions.

Executive Summary & Chemical Logic

The molecule 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole represents a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for high-value inhibitors like Daclatasvir (HCV NS5A) and various kinase inhibitors. Its structure mimics the cis-peptide bond of a Proline-X residue, allowing it to lock into hydrophobic grooves and engage in specific hydrogen bonding networks.

However, modeling this scaffold presents three distinct computational challenges that, if ignored, yield false-negative binding energies:

-

Protomeric Tautomerism: The imidazole ring exists in equilibrium between the

and -

Pyrrolidine Protonation: The secondary amine (

) is protonated at physiological pH, but desolvation penalties upon entering a hydrophobic pocket (e.g., the NS5A dimer interface) often favor the neutral state. -

Rotational Entropy: The single bond connecting the imidazole C2 and pyrrolidine C2 allows for significant conformational flexibility, requiring sampling beyond rigid docking.

Computational Strategy & Workflow

To accurately model the binding of this scaffold, we employ a "Dynamic Induced-Fit" approach. Static docking is insufficient due to the high plasticity of the target sites (specifically the NS5A dimer interface or Kinase P-loops).

Workflow Visualization

The following diagram outlines the decision tree for ligand preparation and simulation.

Caption: Workflow for handling tautomeric and protonation states during the modeling of imidazole-pyrrolidine scaffolds.

Detailed Experimental Protocols

Phase 1: Ligand Preparation (The Critical Step)

Standard "wash" protocols often fail here. You must explicitly generate and penalize high-energy states.

-

Tautomer Generation: Use a QM-based tautomer generator (e.g., Jaguar or Gaussian) or high-quality empirical rules (Epik). For this scaffold, the 1H-tautomer is generally preferred in solution, but the 3H-tautomer is often selected in crystal structures (e.g., PDB: 3F8S) to facilitate bidentate H-bonding with backbone carbonyls.

-

Stereochemistry: The pyrrolidine C2 is chiral. Ensure the (S)-enantiomer is retained if modeling natural product mimicry (L-Proline).

Phase 2: Target Modeling (Case Study: HCV NS5A)

Since full-length NS5A crystal structures are rare due to intrinsic disorder, homology modeling is required.

-

Template Selection: Use the dimeric structure of NS5A (Domain I) as the receptor.

-

Force Field: OPLS3e or OPLS4 is recommended for peptidomimetics. If using AMBER, ff14SB for protein and GAFF2 for ligand are standard.

-

Constraint Definition:

-

H-Bond Constraint: Define a constraint on the backbone carbonyl of Tyr93 (in NS5A) or the hinge residue Leu83 (in CDK2). This forces the imidazole NH to orient correctly.

-

Positional Constraint: If modeling a fragment, restrain the phenyl ring to the hydrophobic sub-pocket (typically defined by Val/Phe residues).

-

Phase 3: Molecular Dynamics & Binding Energy

Docking scores (GlideScore/Vina) are poor predictors for this scaffold due to solvent effects on the pyrrolidine amine.

-

System Setup: Solvate in TIP3P water; neutralize with Cl- ions.

-

Equilibration: NVT ensemble (1ns) followed by NPT (1ns) with heavy atom restraints.

-

Production Run: 50-100ns is sufficient for fragment stability analysis.

-

MM-GBSA Calculation:

-

Extract snapshots every 100ps from the last 10ns of the trajectory.

-

Calculate

. -

Success Metric: A stable RMSD (<2.0 Å) and

kcal/mol (MM-GBSA) indicates a hit.

-

Interaction Network Analysis

The binding affinity of "5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole" is driven by a specific "Anchor & Latch" mechanism.

Key Interactions (Data Summary)

| Moiety | Interaction Type | Target Residue (NS5A Model) | Target Residue (CDK2 Kinase) |

| Imidazole NH | H-Bond Donor | Tyr93 (Backbone O) | Leu83 (Backbone O) |

| Imidazole N3 | H-Bond Acceptor | Ser/Thr Sidechain | Glu81 (Backbone NH) |

| Phenyl Ring | Tyr93 / Phe Residues | Phe80 (Gatekeeper) | |

| Pyrrolidine | Hydrophobic / Cation- | Pro58 / Trp Residues | Val18 / Ala31 |

Interaction Diagram

The following diagram illustrates the "Symmetric Anchor" mode observed in NS5A modeling, where the scaffold bridges the dimer interface.

Caption: Schematic of the 'Anchor & Latch' binding mode at the NS5A dimer interface.

References

-

Nettles, J. H., et al. (2016).[1] A Comprehensive Computational Analysis for the Binding Modes of Hepatitis C Virus NS5A Inhibitors: The Question of Symmetry. ACS Infectious Diseases.[1] Link[1]

-

Elfiky, A. A., et al. (2013). Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a. Journal of Molecular Modeling. Link

-

Martin, Y. C. (2009). Let’s Not Forget Tautomers. Journal of Computer-Aided Molecular Design. Link

-

Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature. Link

-

BenchChem Technical Guides. (2025). Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide. Link

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Context